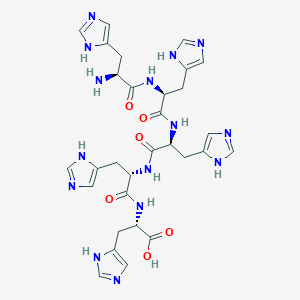
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a pentapeptide composed of five histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the histidine residue is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can target the imidazole ring, altering its electronic properties.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazole rings.
Substitution: Alkylated or acylated histidine derivatives.
Scientific Research Applications
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide interactions and stability.
Biology: Investigated for its role in enzyme catalysis and protein-protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:
Metal Coordination: The imidazole rings can coordinate with metal ions, playing a role in metalloprotein function.
Proton Shuttling: Histidine residues can act as proton shuttles in enzymatic reactions, facilitating proton transfer.
Catalytic Activity: The imidazole side chains can participate in catalytic triads, enhancing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: The monomeric form of the amino acid.
Carnosine: A dipeptide composed of histidine and β-alanine.
Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.
Uniqueness
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its repetitive histidine sequence, which enhances its ability to coordinate with metal ions and participate in proton transfer reactions. This makes it particularly useful in studying metalloproteins and enzyme mechanisms .
Properties
CAS No. |
64134-29-8 |
|---|---|
Molecular Formula |
C30H37N15O6 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H37N15O6/c31-21(1-16-6-32-11-37-16)26(46)42-22(2-17-7-33-12-38-17)27(47)43-23(3-18-8-34-13-39-18)28(48)44-24(4-19-9-35-14-40-19)29(49)45-25(30(50)51)5-20-10-36-15-41-20/h6-15,21-25H,1-5,31H2,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,46)(H,43,47)(H,44,48)(H,45,49)(H,50,51)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
IGXNPQWXIRIGBF-KEOOTSPTSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


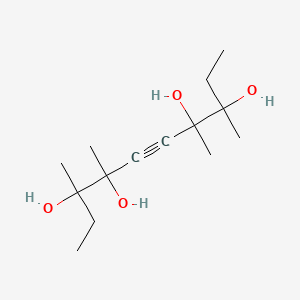
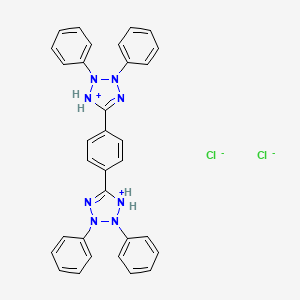
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
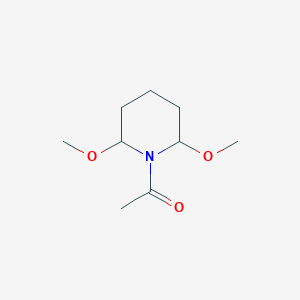

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
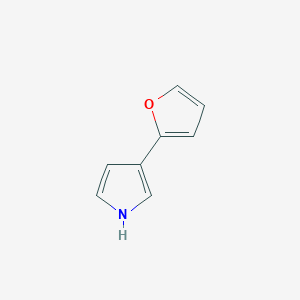
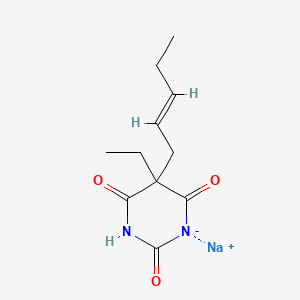
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
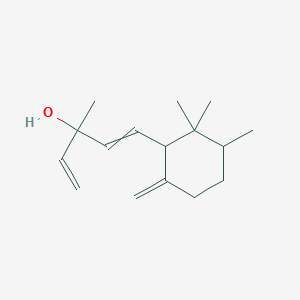
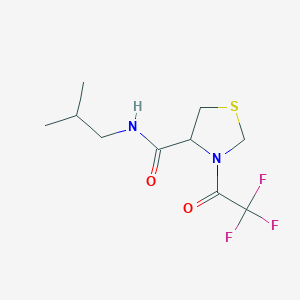
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)

